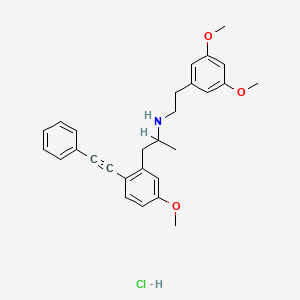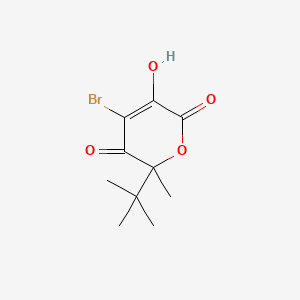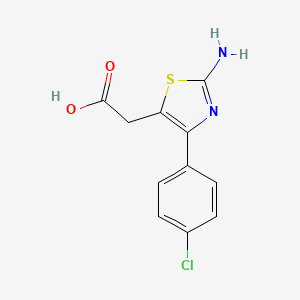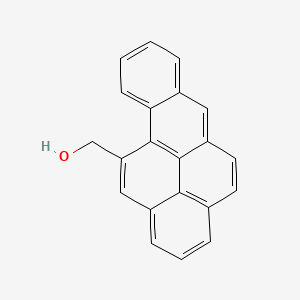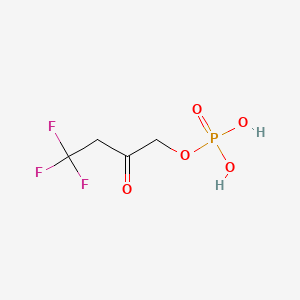
Heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoate, also known as heptanoic acid or enanthic acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group. It is a colorless oily liquid with an unpleasant, rancid odor. This compound is slightly soluble in water but very soluble in ethanol and ether. It is commonly used in the preparation of esters for the fragrance industry and as an additive in cigarettes .
Preparation Methods
Heptanoate can be synthesized through several methods:
Oxidation of Heptanol: Heptanoic acid is usually synthesized from heptanol through the process of oxidation. This reaction involves the use of a strong oxidizing agent like potassium permanganate or chromium trioxide. The initial stage involves the oxidation of heptanol to heptanal, which is an aldehyde.
Industrial Production: Industrially, heptanoic acid is produced by the pyrolysis of ricinoleic acid, a fatty acid obtained from castor bean oil.
Chemical Reactions Analysis
Heptanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce heptanoic acid.
Esterification: this compound can react with alcohols in the presence of an acid catalyst to form esters.
Substitution: this compound can undergo substitution reactions, such as the reaction with halogens to form halogenated heptanoates.
Scientific Research Applications
Heptanoate has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Heptanoate can be compared with other similar compounds, such as:
Hexanoic Acid: Hexanoic acid has a six-carbon chain, whereas this compound has a seven-carbon chain.
Octanoic Acid: Octanoic acid has an eight-carbon chain and is used in the production of esters and as a food additive.
Methyl this compound: Methyl this compound is an ester of heptanoic acid and is used as a flavoring agent in food products.
This compound’s unique properties and diverse applications make it a valuable compound in various fields, from chemistry and biology to medicine and industry.
Properties
| 7563-37-3 | |
Molecular Formula |
C7H13O2- |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
heptanoate |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/p-1 |
InChI Key |
MNWFXJYAOYHMED-UHFFFAOYSA-M |
SMILES |
CCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCC(=O)[O-] |
| 7563-37-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


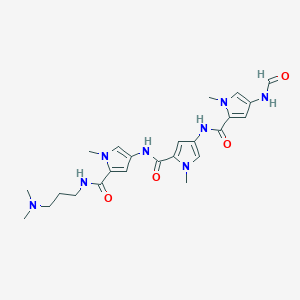
![21-Hydroxy-3-(4-hydroxyphenyl)-3,3a,6,7,8,9,10,11,12,13,14,15-dodecahydro-4H-1,16-etheno-5,15-(propanoazenoethanylylidene)furo[3,4-l][1,5,10]triazacyclohexadecin-4-one](/img/structure/B1213967.png)
![(11R,12S)-11-[(2R)-2-amino-2-carboxyethyl]sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid](/img/structure/B1213969.png)


